molecular formula C13H21NO3 B2879895 Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate CAS No. 2138186-98-6

Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

Cat. No. B2879895
M. Wt: 239.315
InChI Key: HJXWPKPVSDNPGM-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance. The molecular formula represents the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule of a compound.



Synthesis Analysis

The synthesis of a chemical compound refers to the process of creating a compound, usually by a chemical reaction. This process often involves multiple steps, each with its own set of reactants and conditions. The analysis of a synthesis would involve studying these steps and the efficiency of the reaction.



Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various spectroscopic methods, such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common chemical reagents.


Scientific Research Applications

Asymmetric Synthesis and Molecular Structure Analysis

Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate serves as a critical intermediate in asymmetric synthesis, particularly highlighted in the synthesis of the tropane alkaloid (+)-pseudococaine. The process involves ring-closing iodoamination leading to the formation of 8-azabicyclo[3.2.1]octane scaffolds, demonstrating its significance in creating complex molecular architectures with high diastereoselectivity (Brock et al., 2012). Further, its utility is extended in synthesizing cyclic amino acid esters, exploring its versatile nature in forming bicyclic structures such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which is crucial for understanding molecular structures through X-ray diffraction analysis (Moriguchi et al., 2014).

Enantioselective Synthesis in Drug Development

This chemical entity plays a pivotal role in the enantioselective synthesis of pharmacologically relevant compounds, including potent CCR2 antagonists. The synthesis emphasizes the compound's ability to undergo highly functionalized transformations, underlining its importance in medicinal chemistry for the development of targeted therapies (Campbell et al., 2009).

Exploration in Novel Synthetic Routes

Innovative synthetic routes have been developed utilizing tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate, enabling the production of enantiomerically pure compounds. These methods have demonstrated significant improvements over traditional routes, showcasing the compound's capability in facilitating complex chemical transformations and its application in large-scale synthesis (Maton et al., 2010).

Contribution to Organic Chemistry and Material Science

Further research highlights its application in creating new scaffolds for substituted piperidines, which are valuable for their biological activities. This showcases the compound's versatility in organic synthesis and material science, contributing to the development of novel compounds with potential therapeutic applications (Harmsen et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or further studies that could be done to better understand its properties.


Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information may not be available. In such cases, experiments would need to be conducted to gather this information.


properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h6,10-11,15H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXWPKPVSDNPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate

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